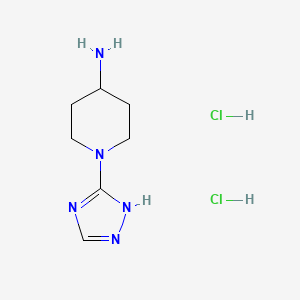
1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N5 and its molecular weight is 240.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring connected to a 1,2,4-triazole moiety. This structural combination is significant as it allows for various molecular interactions that contribute to its biological activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold demonstrate efficacy against a range of pathogens:
Anticancer Activity
The compound has been studied for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study: MCF-7 Cell Line
In a study evaluating the effects on the MCF-7 cell line:
- Treatment : Cells were treated with varying concentrations of the compound.
- Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural components. Modifications to the piperidine or triazole portions can enhance or diminish activity. For example:
- Substituents on the triazole ring can significantly impact binding affinity to target enzymes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole moiety can act as an inhibitor for various enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.
属性
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-6-1-3-12(4-2-6)7-9-5-10-11-7;;/h5-6H,1-4,8H2,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLISFUKABUWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-29-7 |
Source


|
| Record name | 1-(1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














